molecular formula C15H20N2O B1440846 8-Benzyl-2,8-diazaspiro[4.5]decan-1-one CAS No. 1123242-53-4

8-Benzyl-2,8-diazaspiro[4.5]decan-1-one

Numéro de catalogue B1440846
Numéro CAS: 1123242-53-4
Poids moléculaire: 244.33 g/mol
Clé InChI: YDCQDXRNSYBVDA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

8-Benzyl-2,8-diazaspiro[4.5]decan-1-one is a chemical compound that has been studied for its potential therapeutic applications . It has been identified as a potent inhibitor of receptor interaction protein kinase 1 (RIPK1), a key driver in various inflammatory diseases . The inhibition of RIPK1’s kinase activity, which blocks the activation of the necroptosis pathway, has shown therapeutic potential in many human diseases .


Synthesis Analysis

The synthesis of this compound derivatives involves a virtual screening workflow . This process led to the discovery of 8-benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione (compound 8) as a hit compound . Further structural optimization identified a series of 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 inhibitors .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a spirocyclic scaffold . The compound has an empirical formula of C15H22N2 and a molecular weight of 230.35 .

Applications De Recherche Scientifique

Antihypertensive Activity

  • 8-Benzyl-2,8-diazaspiro[4.5]decan-1-one derivatives have been synthesized and evaluated for their antihypertensive activity. Some of these compounds, such as 4-ethyl substituted and 3-methyl substituted, were found to be effective as alpha-adrenergic blockers, showing potential in treating hypertension without significant orthostatic hypotension (Caroon et al., 1981).

Synthesis and Structural Studies

  • The synthesis process of diazaspiro[4.5]decane systems, including this compound, has been explored, providing insights into their molecular structures and potential for diverse chemical applications (Martin‐Lopez & Bermejo, 1998).

Calcium Channel Antagonists

  • These compounds have been hypothesized and proven to be effective as T-type calcium channel inhibitors, which is significant for the development of new treatments for diseases related to calcium channel dysfunction (Fritch & Krajewski, 2010).

Cholinergic Activity

  • A series of 8-substituted-2,8-diazaspiro[4.5]decan-3-ones, related to this compound, were synthesized and evaluated for cholinergic activity. These studies contribute to understanding the role of these compounds in cholinergic signaling (Cignarella et al., 1993).

Tachykinin NK2 Receptor Antagonists

  • Derivatives of this compound have been found to be potent and selective non-peptide tachykinin NK2 receptor antagonists, highlighting their potential in treating respiratory and gastrointestinal disorders (Smith et al., 1995).

CCR4 Antagonists and Endocytosis Inducers

  • Certain 2,8-diazaspiro[4.5]decan-8-yl derivatives have shown to be potent CCR4 antagonists and can induce endocytosis of CCR4 receptors. This is important for the development of new treatments for diseases involving CCR4 receptors (Shukla et al., 2016).

Muscarinic Agonists

  • A new series of 2,8-disubstituted-2,8-diazaspiro[4.5]decan-1-ones have been tested for affinity towards muscarinic receptors, adding knowledge in the field of muscarinic receptor agonists (Cignarella et al., 1994).

Calcium Uptake Inhibitors

  • Some 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives have shown potent inhibitory action on neural calcium uptake and protective action against brain edema and memory and learning deficits (Tóth et al., 1997).

Anxiolytic Activity

  • Novel derivatives of 1,3-diazaspiro[4.5]decane, a structure related to this compound, have been synthesized and evaluated for their potential anxiolytic activity (Kossakowski et al., 1998).

Prolyl Hydroxylase Domain-Containing Protein 2 (PHD2) Inhibitors

  • The novel complex crystal structure of PHD2 with its inhibitor, a 2,8-diazaspiro[4.5]decan-1-one analogue, has been discovered, offering new insights into the design of PHD2 inhibitors (Deng et al., 2013).

Chitin Synthase Inhibitors and Antifungal Agents

  • A series of 2,8-diazaspiro[4.5]decan-1-one derivatives have been designed as potential chitin synthase inhibitors and antifungal agents, showing effectiveness against various fungal species (Li et al., 2019).

GlyT1 Inhibitors

  • Discovery of diazaspiro[4.5]decan-1-one derivatives as potent and selective GlyT1 inhibitors, highlighting their potential in treating disorders related to glycine transport (Alberati et al., 2006).

Anti-Coronavirus Activity

  • Synthesis and evaluation of 1-thia-4-azaspiro[4.5]decan-3-one derivatives have revealed their potential as inhibitors of human coronavirus replication, indicating their relevance in antiviral drug development (Apaydın et al., 2019).

Dual TYK2/JAK1 Inhibitors for Inflammatory Bowel Disease

  • 2,8-Diazaspiro[4.5]decan-1-one derivatives have been identified as selective TYK2/JAK1 inhibitors, showing promising results in treating inflammatory bowel disease (Yang et al., 2022).

Orientations Futures

The future directions for the study of 8-Benzyl-2,8-diazaspiro[4.5]decan-1-one involve further structural optimization of its derivatives . These derivatives have shown potent inhibitory activity against RIPK1 and significant anti-necroptotic effects in necroptosis models . Therefore, they could be employed as lead compounds of RIPK1 inhibitors for further structural optimization .

Analyse Biochimique

Biochemical Properties

8-Benzyl-2,8-diazaspiro[4.5]decan-1-one plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. Notably, this compound has been identified as a potent inhibitor of receptor-interacting protein kinase 1 (RIPK1), an enzyme involved in necroptosis, a form of programmed cell death . The interaction between this compound and RIPK1 is characterized by the binding of the compound to the kinase domain of RIPK1, thereby inhibiting its activity and preventing the downstream signaling events that lead to cell death . Additionally, this compound has shown inhibitory activity against tyrosine kinase 2 (TYK2) and Janus kinase 1 (JAK1), which are involved in inflammatory signaling pathways .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. In U937 cells, a human monocytic cell line, the compound has demonstrated significant anti-necroptotic effects by inhibiting RIPK1 activity . This inhibition prevents the formation of necrosomes, which are essential for the execution of necroptosis. Furthermore, this compound has been shown to modulate the expression of genes regulated by TYK2 and JAK1, thereby influencing cell signaling pathways and reducing inflammation . The compound also affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. The compound binds to the kinase domain of RIPK1, inhibiting its activity and preventing the phosphorylation of downstream substrates . This inhibition disrupts the necroptotic signaling pathway, thereby preventing cell death. Additionally, this compound binds to TYK2 and JAK1, inhibiting their kinase activity and reducing the phosphorylation of STAT proteins, which are critical for the transcription of inflammatory genes . These binding interactions result in the modulation of gene expression and the suppression of inflammatory responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that the compound maintains its inhibitory activity against RIPK1, TYK2, and JAK1, even after prolonged exposure . The long-term effects on cellular function may vary depending on the specific cell type and experimental conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits RIPK1, TYK2, and JAK1 activity, leading to reduced inflammation and necroptosis . At higher doses, the compound may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus at a certain dosage, and further increases in dosage do not result in additional therapeutic benefits .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with metabolic enzymes. The compound is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites may have different biological activities and contribute to the overall effects of the compound. Additionally, this compound affects metabolic flux by modulating the activity of key enzymes involved in glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms and is distributed to various cellular compartments . Within tissues, this compound is primarily localized in the liver, kidneys, and spleen, where it exerts its therapeutic effects . The compound’s distribution is influenced by its binding to plasma proteins, which affects its bioavailability and pharmacokinetics .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with its target enzymes, RIPK1, TYK2, and JAK1 . Additionally, this compound may be targeted to specific subcellular compartments through post-translational modifications or targeting signals . These modifications ensure that the compound reaches its intended site of action and exerts its therapeutic effects.

Propriétés

IUPAC Name

8-benzyl-2,8-diazaspiro[4.5]decan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O/c18-14-15(6-9-16-14)7-10-17(11-8-15)12-13-4-2-1-3-5-13/h1-5H,6-12H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDCQDXRNSYBVDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C12CCN(CC2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40676400
Record name 8-Benzyl-2,8-diazaspiro[4.5]decan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40676400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1123242-53-4
Record name 8-Benzyl-2,8-diazaspiro[4.5]decan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40676400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-Benzyl-2,8-diazaspiro[4.5]decan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Benzyl-2,8-diazaspiro[4.5]decan-1-one
Reactant of Route 2
Reactant of Route 2
8-Benzyl-2,8-diazaspiro[4.5]decan-1-one
Reactant of Route 3
Reactant of Route 3
8-Benzyl-2,8-diazaspiro[4.5]decan-1-one
Reactant of Route 4
8-Benzyl-2,8-diazaspiro[4.5]decan-1-one
Reactant of Route 5
Reactant of Route 5
8-Benzyl-2,8-diazaspiro[4.5]decan-1-one
Reactant of Route 6
Reactant of Route 6
8-Benzyl-2,8-diazaspiro[4.5]decan-1-one

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.